ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate
Overview
Description
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate is a chemical compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate typically involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt). This reaction leads to the formation of the desired compound along with other derivatives such as the corresponding acid and amide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same condensation reaction mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as acids, amides, and substituted pyran derivatives .
Scientific Research Applications
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The exact pathways and molecular targets are still under investigation, but the compound is known to interact with various enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylic acid: This compound is similar in structure but contains a sulfur atom instead of oxygen.
4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide: Another derivative with a hydroxyl group and an amide functional group.
Uniqueness
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various research applications.
Biological Activity
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate (ETP) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of ETP, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
ETP is characterized by a pyran ring with a trifluoromethyl group and a carboxylate ester. Its molecular formula is C₉H₇F₃O₄, and it has a molecular weight of approximately 236.14 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for further research in drug development .
Synthesis of this compound
The primary method for synthesizing ETP involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide as a base. This reaction yields ETP along with other derivatives such as corresponding acids and amides. Alternative synthetic routes may involve modifications to existing pyran compounds or the use of different fluorinated reagents.
Anticancer Activity
Recent studies have indicated that ETP exhibits significant anticancer properties. For instance, in vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation .
Enzyme Inhibition
ETP has shown potential as an inhibitor for several enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). Docking studies suggest that the trifluoromethyl group facilitates strong interactions with enzyme active sites, leading to increased binding affinity. This characteristic may contribute to its anti-inflammatory properties .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. ETP demonstrated considerable free radical scavenging activity, which is essential for mitigating oxidative stress-related diseases. The presence of the trifluoromethyl group enhances its ability to donate electrons, thereby neutralizing free radicals effectively .
Comparative Analysis with Related Compounds
To highlight the unique aspects of ETP, a comparison with similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Pyran ring with trifluoromethyl group | Enhanced lipophilicity and potential bioactivity |
Ethyl 4-Oxo-4H-Pyran-2-Carboxylate | Pyran ring without trifluoromethyl | Lacks enhanced properties from fluorination |
Methyl 6-Trifluoromethylthiocomanic Acid | Contains thiol and trifluoromethyl | Different functional properties due to sulfur |
Diethyl 4-Pyrone-2,5-Dicarboxylate | Dicarboxylic acid structure | More acidic character; less lipophilic |
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluating ETP against MCF-7 cells reported an IC₅₀ value indicating moderate cytotoxicity, suggesting its potential as an anticancer agent .
- Enzyme Interaction Studies : Molecular docking studies revealed that ETP interacts favorably with COX-2 and LOX enzymes, showing promise as an anti-inflammatory agent. The binding affinities were significantly enhanced due to the electron-withdrawing effects of the trifluoromethyl group .
- Antioxidant Evaluation : In antioxidant assays, ETP exhibited strong activity against DPPH radicals, outperforming some known antioxidants, indicating its potential application in oxidative stress-related conditions .
Properties
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)pyran-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXIISBMNMHSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161508 | |
Record name | 4H-Pyran-2-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924858-98-0 | |
Record name | 4H-Pyran-2-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924858-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyran-2-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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